REACTION_CXSMILES
|
[CH3:1][C:2]([NH:14]C(=O)C)([C:4]1[CH:9]=[CH:8][C:7]([C:10]([F:13])([F:12])[F:11])=[CH:6][CH:5]=1)[CH3:3].[OH-].[K+].Cl>C(O)CO.CCOCC>[CH3:3][C:2]([NH2:14])([C:4]1[CH:9]=[CH:8][C:7]([C:10]([F:13])([F:11])[F:12])=[CH:6][CH:5]=1)[CH3:1] |f:1.2|
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Name
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N-{1-methyl-1-[4-(trifluoromethyl)phenyl]ethyl}acetamide
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Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
CC(C)(C1=CC=C(C=C1)C(F)(F)F)NC(C)=O
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Name
|
|
Quantity
|
3.66 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(CO)O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
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CCOCC
|
Control Type
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UNSPECIFIED
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Setpoint
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170 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling to rt
|
Type
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EXTRACTION
|
Details
|
the reaction mixture was extracted with Et2O (3×20 mL)
|
Type
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WASH
|
Details
|
The combined organic layers were washed with water (4×)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over MgSO4
|
Type
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FILTRATION
|
Details
|
filtered
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Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to give a colorless oil
|
Type
|
CUSTOM
|
Details
|
The white precipitate was collected
|
Type
|
WASH
|
Details
|
washed with Et2O (3×10 mL)
|
Type
|
CUSTOM
|
Details
|
dried under vacuo
|
Type
|
ADDITION
|
Details
|
This solid was then poured into Et2O (50 mL)
|
Type
|
ADDITION
|
Details
|
a 1N aqueous solution of NaOH (20 mL) were added
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with Et2O
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with water (2×20 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)(C1=CC=C(C=C1)C(F)(F)F)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.2 g | |
YIELD: PERCENTYIELD | 72% | |
YIELD: CALCULATEDPERCENTYIELD | 72.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |